4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-[4-(1-Adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound that features a unique combination of adamantyl, piperazine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The adamantyl and piperazine moieties can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-[4-(1-Adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The adamantyl and piperazine moieties may interact with biological receptors or enzymes, modulating their activity. The triazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with a similar adamantyl structure.
Piperazine derivatives: Compounds with similar piperazine moieties.
Triazine derivatives: Compounds with similar triazine rings.
Uniqueness
4-[4-(1-Adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine is unique due to its combination of adamantyl, piperazine, and triazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
4-[4-(1-adamantyl)piperazin-1-yl]-N-[4-[chloro(difluoro)methoxy]phenyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38ClF2N7O/c30-29(31,32)40-24-6-4-23(5-7-24)33-25-34-26(37-8-2-1-3-9-37)36-27(35-25)38-10-12-39(13-11-38)28-17-20-14-21(18-28)16-22(15-20)19-28/h4-7,20-22H,1-3,8-19H2,(H,33,34,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCALTLISSYHLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38ClF2N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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